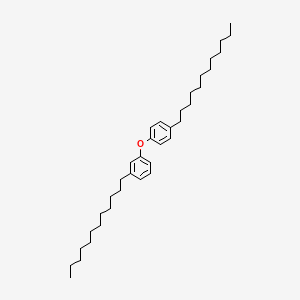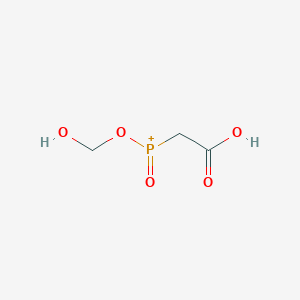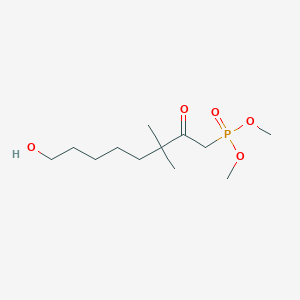
1-(Methoxymethoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a clear, colorless liquid with a mild, pleasant odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methoxymethoxy)pentane can be synthesized through the reaction of pentanol with methoxymethyl chloride in the presence of a base such as sodium methoxide . The reaction typically involves the following steps:
Preparation of Sodium Methoxide: Sodium is dissolved in absolute methanol to form sodium methoxide.
Reaction with Methoxymethyl Chloride: The sodium methoxide solution is added to a mixture of pentanol and methoxymethyl chloride. The reaction mixture is then refluxed for about an hour.
Neutralization and Workup: The reaction mixture is neutralized with concentrated hydrochloric acid, and the product is extracted and purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethoxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethoxy)pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)pentane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its methoxymethoxy group can undergo cleavage, releasing methanol and forming reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxypentane: Similar structure but lacks the methoxymethoxy group.
Pentyl methyl ether: Another name for 1-(Methoxymethoxy)pentane.
Amyl methyl ether: Similar compound with slight structural variations.
Uniqueness
This compound is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific synthetic and industrial applications where other ethers may not be as effective .
Properties
CAS No. |
71739-39-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-(methoxymethoxy)pentane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-9-7-8-2/h3-7H2,1-2H3 |
InChI Key |
ZHZJQLFPBLCILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
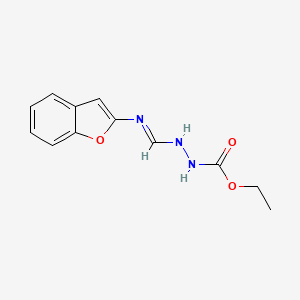
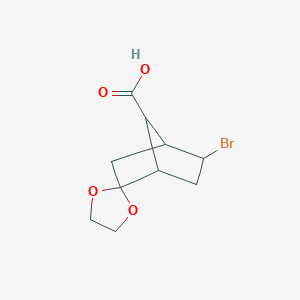
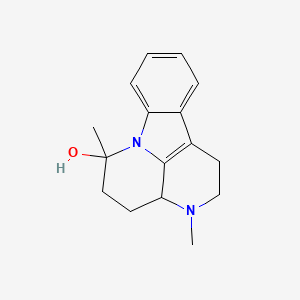
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
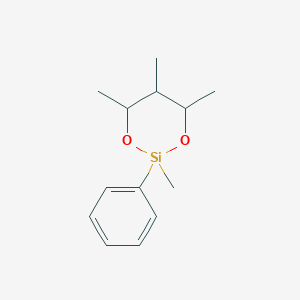
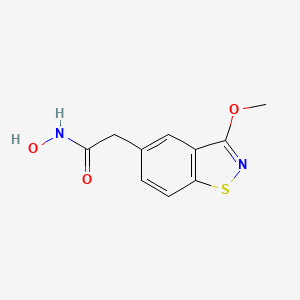
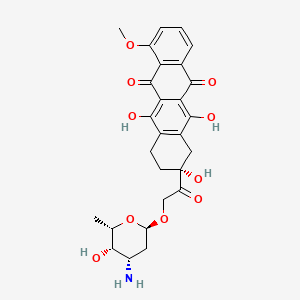
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
